Triphenylmethyl Chloride vs. Benzyl and Diphenylmethyl Chlorides: Quantifying the Impact of Phenyl Substitution on ATRP Initiation
In Atom Transfer Radical Polymerization (ATRP), the number of phenyl substituents on the initiator directly controls the polymerization kinetics. Triphenylmethyl chloride (TPMCl) exhibits first-order kinetics with respect to the monomer and yields polymers with a significantly narrower molecular weight distribution (MWD) compared to its less-substituted analogs .
| Evidence Dimension | Polydispersity Index (Mw/Mn) in ATRP of Styrene |
|---|---|
| Target Compound Data | Mw/Mn = 1.2–1.5 |
| Comparator Or Baseline | Benzyl chloride (BzCl) and Diphenylmethyl chloride (DPMCl) (Quantitative data not provided in abstract, but noted as contrasting initiators with different kinetic influences). |
| Quantified Difference | TPMCl yields a narrow MWD (1.2–1.5), characteristic of controlled/living polymerization. |
| Conditions | CuCl/PMDETA catalyst, cyclohexanone solvent, styrene monomer. |
Why This Matters
This narrow polydispersity is critical for applications requiring well-defined polymer architectures and predictable material properties, making TPMCl the preferred initiator for controlled radical polymerization over simpler aralkyl halides.
- [1] Chen, X., et al. (2005). Atom transfer radical polymerization of styrene initiated by triphenylmethyl chloride. European Polymer Journal, 41(10), 2422-2427. View Source
